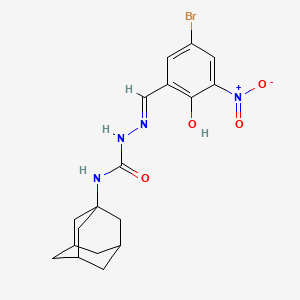![molecular formula C16H15FN2O2 B6039196 N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-methylbenzamide](/img/structure/B6039196.png)
N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-methylbenzamide, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has been developed for the treatment of non-small cell lung cancer (NSCLC).
Mechanism of Action
Target of Action
The primary target of N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-methylbenzamide is the Mitogen-activated protein kinase 10 (MAPK10) . MAPK10, also known as JNK3, is a member of the MAP kinase family. MAP kinases act as an integration point for multiple biochemical signals and are involved in a wide variety of cellular processes such as proliferation, differentiation, transcription regulation, and development.
Mode of Action
It is believed to act by inhibiting the activity of specific enzymes and receptors. It has been shown to inhibit the activity of MAPK10 .
Pharmacokinetics
Information about its absorption, distribution, metabolism, and excretion (ADME) is currently unavailable .
Advantages and Limitations for Lab Experiments
One advantage of using N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-methylbenzamide in lab experiments is its specificity for mutated EGFR, which allows for targeted inhibition of tumor cells. However, one limitation is that it is not effective against wild-type EGFR, which is present in normal cells. In addition, the irreversible binding of N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-methylbenzamide to EGFR may also lead to off-target effects and toxicity.
Future Directions
For N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-methylbenzamide include the development of combination therapies with other targeted agents or immunotherapies to improve treatment outcomes. In addition, the identification of biomarkers that can predict response to N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-methylbenzamide may also improve patient selection and treatment efficacy. Finally, the development of more potent and selective EGFR TKIs may also lead to improved outcomes for NSCLC patients.
Synthesis Methods
The synthesis of N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-methylbenzamide involves a multi-step process starting from 3-methylbenzoic acid. The first step involves the conversion of 3-methylbenzoic acid to its acid chloride using thionyl chloride. The acid chloride is then reacted with N-(4-fluorophenyl)glycine to form the corresponding amide. The amide is then coupled with 2-(2-amino-4-methylpyridin-3-yl)acetic acid to form the final product, N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-methylbenzamide.
Scientific Research Applications
N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-methylbenzamide has been extensively studied for its potential use in the treatment of NSCLC. It has been shown to be effective in patients with EGFR T790M mutation, which is a common resistance mechanism to first and second-generation EGFR TKIs. In addition, N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-methylbenzamide has also been shown to have activity against central nervous system metastases, which is a common complication in NSCLC patients.
properties
IUPAC Name |
N-[2-(4-fluoroanilino)-2-oxoethyl]-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O2/c1-11-3-2-4-12(9-11)16(21)18-10-15(20)19-14-7-5-13(17)6-8-14/h2-9H,10H2,1H3,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSCSCLBKJAXJHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCC(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorophenyl)-4-[6-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B6039121.png)


![3-[3-(2,5-dimethoxyphenyl)-1-pyrrolidinyl]-5-(2,5-dimethyl-3-furyl)-1,2,4-triazine](/img/structure/B6039150.png)

![ethyl 3-(3-chlorobenzyl)-1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-piperidinecarboxylate](/img/structure/B6039155.png)


![1-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}-N-(4-methoxyphenyl)-3-piperidinamine](/img/structure/B6039180.png)

![N-({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-(2-oxo-1-pyrrolidinyl)propanamide](/img/structure/B6039188.png)
![N-{[(4-iodophenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B6039198.png)
![N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]ethanesulfonamide](/img/structure/B6039210.png)
![N,N-dimethyl-4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}aniline](/img/structure/B6039218.png)